Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1029413-55-5
VCID: VC21080103
InChI: InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)N
Molecular Formula: C13H22N4O2
Molecular Weight: 266.34 g/mol

Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.: 1029413-55-5

Cat. No.: VC21080103

Molecular Formula: C13H22N4O2

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate - 1029413-55-5

Specification

CAS No. 1029413-55-5
Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
IUPAC Name tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7,14H2,1-3H3
Standard InChI Key TVJWTRPGFVNAJI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)N

Introduction

Chemical and Physical Properties

Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is characterized by its distinctive molecular structure containing both piperidine and pyrazole rings with specific functional groups. The compound's detailed properties are essential for understanding its behavior in various chemical reactions and biological systems.

Basic Identification Data

The compound has well-established identification parameters that distinguish it in chemical databases and repositories.

Table 1: Identification Parameters of Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

ParameterValue
CAS Number1029413-55-5
Molecular FormulaC₁₃H₂₂N₄O₂
Molecular Weight266.35 g/mol
IUPAC Nametert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate
InChI KeyNZPVGKKOCITVFL-UHFFFAOYSA-N
MDL NumberMFCD10687120
European Community (EC) Number877-425-0

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which serves as a valuable feature for further synthetic manipulations .

Physical Properties

The physical state and properties of this compound are important considerations for handling, storage, and application in research settings.

Table 2: Physical Properties of Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

PropertyDescription
Physical StateSolid
ColorLight yellow to white solid
SolubilitySoluble in organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate)
Storage TemperatureRefrigerated (2-8°C) recommended
StabilityStable under standard conditions; protect from light
PurityCommercial preparations typically ≥97%

The compound exhibits good stability under normal laboratory conditions but should be stored in a cool, dry environment to maintain its integrity over extended periods .

Synthesis Methods

The synthesis of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate involves specific reaction pathways that have been optimized for laboratory and industrial production.

Synthetic Routes

Multiple synthetic routes have been developed to produce this compound efficiently. The most common approach involves a multi-step synthesis using tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Scheme 1: General Synthetic Approach

The synthesis typically involves:

  • Conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to a leaving group intermediate

  • Nucleophilic substitution with appropriately functionalized pyrazole

  • Functionalization to introduce the amino group at the 4-position of the pyrazole ring

While examining related compounds, researchers have documented several valuable reaction pathways that can be adapted for the synthesis of this specific compound. For instance, Kong et al. described a three-step synthesis for a boronate-substituted analog using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material .

Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity. Data from related compound syntheses provide valuable insights into appropriate conditions.

Table 3: Reaction Conditions for Key Synthetic Steps

Reaction StepReagentsConditionsYield
Mesylation of hydroxyl groupMethanesulfonyl chloride, triethylamineDCM, 0°C to RT, 2-3 hours85-90%
Pyrazole coupling4-Amino-pyrazole, NaH or K₂CO₃DMF, 60-80°C, 12-24 hours45-65%
Boc protection (if needed)Boc anhydride, DMAPTHF, RT, 12 hours70-85%

For related compounds, research by Ambeed (as cited in search result 12) shows that lithiation reactions can be effective for certain functionalization steps, achieving yields around 51% under carefully controlled conditions .

Purification Methods

Obtaining high-purity tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate requires appropriate purification techniques:

  • Column chromatography using silica gel with ethyl acetate/hexane gradient (20-50%)

  • Recrystallization from appropriate solvents (commonly ethyl acetate or n-heptane)

  • HPLC purification for analytical-grade material

Commercial preparations typically achieve ≥97% purity using these methods .

Applications in Medicinal Chemistry

Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a valuable building block in pharmaceutical research and development.

Role as a Synthetic Intermediate

This compound functions primarily as an intermediate in the synthesis of more complex molecules with pharmaceutical importance. The presence of multiple functional groups allows for diverse chemical transformations:

  • The amino group on the pyrazole can participate in various coupling reactions (amidation, reductive amination)

  • The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed to expose the piperidine nitrogen for further functionalization

  • The pyrazole ring serves as a bioisostere for other heterocycles in drug design

These structural features make the compound valuable in the development of compounds targeting various biological pathways .

Applications in Kinase Inhibitor Development

One of the most significant applications of this compound is in the development of kinase inhibitors. The patent literature reveals its utility in creating compounds with potential therapeutic applications.

The structural features of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate make it particularly suitable for developing compounds that interact with ATP-binding pockets of various kinases. The amino-pyrazole moiety can serve as a hinge-binding element, while the piperidine ring provides a scaffold for introducing additional functionality to enhance selectivity and potency .

Biological Activity

While the compound itself is primarily used as an intermediate rather than a final drug candidate, derivatives incorporating this structure have shown promising biological activities:

  • Kinase inhibition (particularly against tyrosine kinases)

  • Potential anti-cancer properties

  • Enzyme modulation in various signaling pathways

The specific biological activities are more commonly associated with the final compounds synthesized using this intermediate rather than the intermediate itself .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate and its reactivity is crucial for its application in medicinal chemistry.

Key Structural Features

The compound possesses several important structural elements that contribute to its utility in medicinal chemistry:

  • Amino-pyrazole moiety: Serves as a hydrogen bond donor/acceptor in protein binding

  • Piperidine ring: Provides conformational rigidity and serves as a spacer

  • Boc protecting group: Allows selective deprotection and further functionalization

These structural features make it a versatile building block for creating compounds with specific pharmacophoric elements .

Comparison with Structural Analogs

Several structural analogs of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate have been synthesized and studied, offering insights into structure-activity relationships.

Table 4: Structural Analogs and Their Properties

CompoundCAS NumberModificationNotable Differences
tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate278798-15-5No amino groupReduced hydrogen bonding capacity, different electronic properties
tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate1177281-09-2Amino at 5-position, methyl at 4-positionDifferent binding orientation, increased lipophilicity
tert-butyl 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate1905412-87-4Additional methyl groupsIncreased steric bulk, different electronic distribution

These structural variations can significantly impact binding interactions and pharmacokinetic properties of the resulting compounds .

Synthetic Transformations

The versatility of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is demonstrated through various chemical transformations that can be performed on this scaffold.

Deprotection Strategies

The Boc protecting group can be selectively removed to expose the piperidine nitrogen for further functionalization:

Table 5: Deprotection Conditions for Boc Group

Reagent SystemConditionsExpected YieldNotes
TFA/DCM1:1 v/v, RT, 2-4 hours85-95%Standard method, mild conditions
HCl in dioxane4M solution, RT, 1-2 hours80-90%Generates HCl salt directly
Formic acidNeat, RT, 6-12 hours75-85%Slower but milder conditions

Functionalization of the Amino Group

The amino group on the pyrazole ring provides opportunities for various transformations:

  • Amide formation: Reaction with acyl chlorides or carboxylic acids

  • Reductive amination: Reaction with aldehydes and reducing agents

  • Urea/thiourea formation: Reaction with isocyanates or isothiocyanates

  • Sulfonamide formation: Reaction with sulfonyl chlorides

These transformations expand the chemical space accessible through this intermediate .

Coupling Reactions

The compound can participate in various coupling reactions to create more complex structures:

  • Suzuki coupling: Formation of C-C bonds (particularly relevant when brominated at specific positions)

  • Buchwald-Hartwig amination: Formation of C-N bonds

  • Click chemistry: When functionalized with appropriate groups

For example, related compound transformations have been documented that can be applied to this specific intermediate to create boronate esters or other coupling partners for further reactions .

Analytical Methods and Characterization

Proper characterization of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is essential for confirming its identity and purity.

Spectroscopic Characterization

NMR Spectroscopy:
While specific NMR data for the target compound wasn't provided in the search results, related compounds show characteristic patterns. For example, typical 1H NMR signals would include:

  • Singlet at ~1.4-1.5 ppm (9H) for the tert-butyl group

  • Complex multiplets for the piperidine ring protons (~1.8-4.2 ppm)

  • Characteristic signals for the pyrazole ring protons (~7.0-8.0 ppm)

  • A broad singlet for the amino group (~4.0-5.0 ppm, can be variable)

Mass Spectrometry:
Expected m/z value of 267.18 [M+H]+ for the protonated molecular ion.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for purity assessment of this compound, typically employing:

  • C18 reversed-phase columns

  • Acetonitrile/water mobile phases (often with 0.1% formic acid)

  • UV detection at 220-280 nm

Commercial preparations typically specify HPLC purity ≥97% .

Research Developments and Future Perspectives

Ongoing research continues to explore the applications and modifications of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate in pharmaceutical development.

Recent Advancements

Recent research has focused on optimizing synthetic pathways and exploring new applications for this scaffold:

  • Development of more efficient synthetic routes with improved yields

  • Exploration of green chemistry approaches to reduce environmental impact

  • Application in targeted covalent inhibitors by introducing reactive groups

Future Research Directions

Several promising research directions for this compound include:

  • Expansion of structure-activity relationship studies to develop more potent and selective kinase inhibitors

  • Application in fragment-based drug discovery as a privileged scaffold

  • Exploration of bioorthogonal chemistry using the amino functionality

  • Development of more sustainable synthetic approaches

The ongoing interest in heterocyclic scaffolds for drug development suggests continued relevance for this compound in medicinal chemistry research .

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